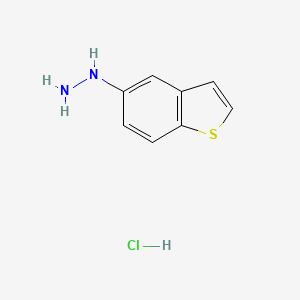
5-Hydrazinobenzothiophene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzothiophen-5-yl)hydrazinehydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzothiophen-5-yl)hydrazinehydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine and hydrochloric acid. One common method involves the use of aryne intermediates with alkynyl sulfides to form the benzothiophene scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (1-benzothiophen-5-yl)hydrazinehydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-benzothiophen-5-yl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-benzothiophen-5-yl)hydrazinehydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-benzothiophen-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit certain enzymes and proteins, leading to their potential use as therapeutic agents . The compound may also interact with cellular receptors and ion channels, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Edonerpic maleate: A benzothiophene derivative investigated for its neuroprotective properties and potential use in treating Alzheimer’s disease.
Sertaconazole: An antifungal agent with a benzothiophene core structure.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Uniqueness
(1-benzothiophen-5-yl)hydrazinehydrochloride is unique due to its specific hydrazine and hydrochloride functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H9ClN2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
1-benzothiophen-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
Clave InChI |
VNEIHWRMXWHGQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)C=C1NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


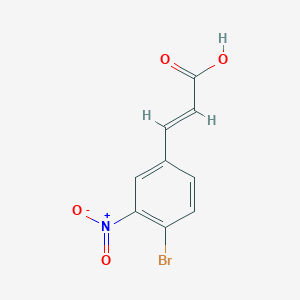
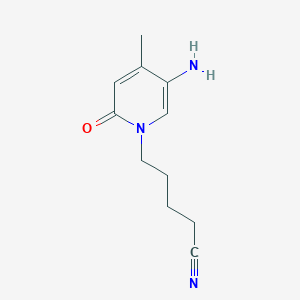

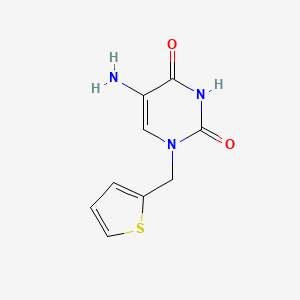
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)


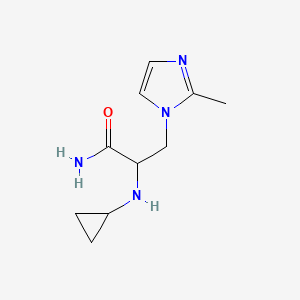

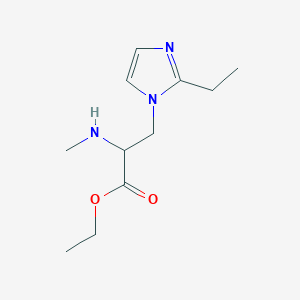

![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)


